molecular formula C11H11N3O2 B1608941 5-Methyl-4-phenyl-1,3-oxazole-2-carbohydrazide CAS No. 33123-86-3

5-Methyl-4-phenyl-1,3-oxazole-2-carbohydrazide

Cat. No. B1608941
CAS RN: 33123-86-3
M. Wt: 217.22 g/mol
InChI Key: JNNCHPVZVJVFQX-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyl-1,3-oxazole-2-carbohydrazide is a chemical compound with the linear formula C11H10N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 5-Methyl-4-phenyl-1,3-oxazole-2-carbohydrazide is represented by the linear formula C11H10N2O2 . The molecular weight of this compound is 202.22 .

Safety And Hazards

5-Methyl-4-phenyl-1,3-oxazole-2-carbohydrazide is considered a poison by ingestion, intraperitoneal, and subcutaneous routes . It is sold as-is by Sigma-Aldrich, and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

5-methyl-4-phenyl-1,3-oxazole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-9(8-5-3-2-4-6-8)13-11(16-7)10(15)14-12/h2-6H,12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNCHPVZVJVFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(=O)NN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372324
Record name 5-methyl-4-phenyl-1,3-oxazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-phenyl-1,3-oxazole-2-carbohydrazide

CAS RN

33123-86-3
Record name 5-methyl-4-phenyl-1,3-oxazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-4-phenyl-1,3-oxazole-2-carbohydrazide
Reactant of Route 2
5-Methyl-4-phenyl-1,3-oxazole-2-carbohydrazide
Reactant of Route 3
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Reactant of Route 4
5-Methyl-4-phenyl-1,3-oxazole-2-carbohydrazide
Reactant of Route 5
Reactant of Route 5
5-Methyl-4-phenyl-1,3-oxazole-2-carbohydrazide
Reactant of Route 6
5-Methyl-4-phenyl-1,3-oxazole-2-carbohydrazide

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